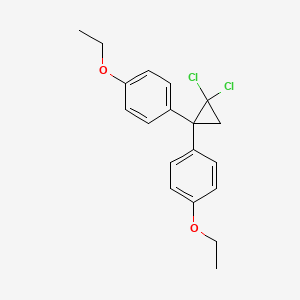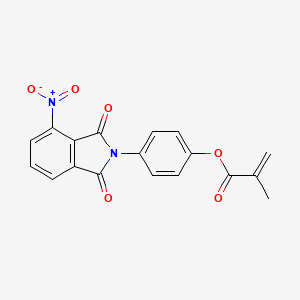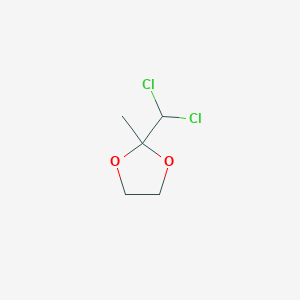
7-methoxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE typically involves multi-step organic reactions. A common route might include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazole ring: This step might involve the reaction of a thiazole derivative with the chromenone core under specific conditions such as heating or the use of a catalyst.
Methoxylation and methylation: These functional groups can be introduced through standard organic reactions like methylation using methyl iodide and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions might target the chromenone core or the thiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-8-methyl-3-(2-methyl-thiazol-4-yl)-chromen-4-one
- 7-Methoxy-8-methyl-3-(2-ethyl-thiazol-4-yl)-chromen-4-one
- 7-Methoxy-8-methyl-3-(2-methyl-thiazol-5-yl)-chromen-4-one
Uniqueness
7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE might be unique due to its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H13NO3S |
|---|---|
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
7-methoxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C15H13NO3S/c1-8-13(18-3)5-4-10-14(17)11(6-19-15(8)10)12-7-20-9(2)16-12/h4-7H,1-3H3 |
InChI-Schlüssel |
ABQMBYBXHFLWLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CSC(=N3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)
![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11997064.png)




![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)

![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)


